1-Chloro-2,3-difluoro-4-(hexyloxy)benzene

Lipophilicity LogP Physicochemical Property

1-Chloro-2,3-difluoro-4-(hexyloxy)benzene (CAS 1881288-89-6) is a polyhalogenated phenol ether with the molecular formula C₁₂H₁₅ClF₂O and a molecular weight of 248.70 g mol⁻¹. It belongs to the 1‑halo‑2,3‑difluoro‑4‑alkoxybenzene class, where the chlorine atom serves as a synthetic handle for further functionalisation while the two fluorine atoms and the hexyloxy chain modulate electronic and steric properties.

Molecular Formula C12H15ClF2O
Molecular Weight 248.69 g/mol
CAS No. 1881288-89-6
Cat. No. B6307837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,3-difluoro-4-(hexyloxy)benzene
CAS1881288-89-6
Molecular FormulaC12H15ClF2O
Molecular Weight248.69 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C(=C(C=C1)Cl)F)F
InChIInChI=1S/C12H15ClF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3
InChIKeyLKZQNHGGRCRREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene (CAS 1881288-89-6): A Halogenated Phenol Ether Building Block


1-Chloro-2,3-difluoro-4-(hexyloxy)benzene (CAS 1881288-89-6) is a polyhalogenated phenol ether with the molecular formula C₁₂H₁₅ClF₂O and a molecular weight of 248.70 g mol⁻¹ . It belongs to the 1‑halo‑2,3‑difluoro‑4‑alkoxybenzene class, where the chlorine atom serves as a synthetic handle for further functionalisation while the two fluorine atoms and the hexyloxy chain modulate electronic and steric properties. The compound is supplied with a certified purity of 95 % and is accompanied by batch‑specific QC data (NMR, HPLC, GC) .

Why 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene Cannot Be Replaced by Common Halogen or Alkoxy Analogs – Procurement Rationale


The reactivity, lipophilicity, and steric profile of 1‑halo‑2,3‑difluoro‑4‑alkoxybenzene derivatives are highly sensitive to the identity of the halide leaving group and the length of the alkoxy chain . Simply changing the halogen from chlorine to bromine or iodine, or shortening the hexyloxy chain to methoxy or ethoxy, alters the compound’s LogP by up to 0.32 log units, its molecular weight by up to 91 g mol⁻¹, and its oxidative‑addition kinetics in cross‑coupling reactions by orders of magnitude [1]. Consequently, substitution without controlled head‑to‑head comparison risks compromising synthetic yield, purity, and the physicochemical properties required for downstream applications such as liquid‑crystal intermediate synthesis or medicinal‑chemistry library expansion.

Quantitative Differentiation of 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene from Its Closest Analogs – Procurement Evidence


Lower Lipophilicity Versus Bromo and Iodo Analogs Reduces Non‑Specific Binding and Improves Aqueous Handling

The chloro derivative exhibits a calculated LogP of 4.92, which is 0.16 log units lower than the bromo analog (LogP = 5.08) and 0.32 log units lower than the iodo analog (LogP = 5.24) . These values were obtained from the same supplier’s database using a consistent computational method, allowing direct comparison.

Lipophilicity LogP Physicochemical Property

Lower Molecular Weight Improves Atom Economy in Fragment‑Based or Combinatorial Chemistry

The molecular weight of the chloro derivative is 248.70 g mol⁻¹, compared with 293.15 g mol⁻¹ for the bromo analog and 340.15 g mol⁻¹ for the iodo analog . This represents a mass reduction of 15.2 % relative to the bromo compound and 26.9 % relative to the iodo compound.

Molecular Weight Atom Economy Fragment-Based Drug Discovery

Aryl Chloride Reactivity Window Enables Selective Sequential Cross‑Coupling

Aryl chlorides are intrinsically less reactive toward Pd(0) oxidative addition than aryl bromides (typically 10²–10³‑fold slower under identical conditions), yet recent studies demonstrate that aryl chlorides can compete successfully with aryl bromides in Suzuki–Miyaura and Heck reactions when appropriate ligand/catalyst systems are employed [1]. This reactivity gap allows chemists to perform selective sequential coupling of a polyhalogenated intermediate—the chloro group remains intact during bromo/iodo‑selective coupling steps.

Cross‑Coupling Reactivity Suzuki–Miyaura Oxidative Addition

Batch‑Specific QC Documentation Reduces Procurement Risk and Enables Regulatory Compliance

Bidepharm supplies 1‑chloro‑2,3‑difluoro‑4‑(hexyloxy)benzene with a standard purity of 95 % and provides batch‑specific analytical reports including NMR, HPLC, and GC data . In contrast, many bromo and iodo analogs from secondary vendors are offered without downloadable batch‑level QC documentation, making lot‑to‑lot comparison difficult.

Quality Control Analytical Characterization Batch Consistency

Recommended Procurement Scenarios for 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimisation Requiring Reduced Lipophilicity

When a lead series based on a 2,3‑difluoro‑4‑alkoxyphenyl scaffold exhibits high LogP and associated off‑target binding, replacing the bromo or iodo analog with the chloro derivative (ΔLogP up to –0.32) lowers lipophilicity without altering the core pharmacophore . This substitution directly addresses the ADMET liability of cytochrome P450 promiscuity often correlated with high LogP.

Fragment‑Based or Library Synthesis Where Atom Economy Is Paramount

In parallel library synthesis or fragment‑based screening, the chloro derivative’s 15.2 % lower molecular weight versus the bromo analog and 26.9 % lower versus the iodo analog translates into higher molar yield per gram and facilitates chromatographic purification . This is especially valuable when synthesising hundreds of analogs under tight budget and time constraints.

Sequential Cross‑Coupling Route Exploiting Orthogonal Halogen Reactivity

Synthetic sequences that require a first coupling at an aryl bromide or iodide site while leaving a second site untouched for later functionalisation benefit from the chloro group’s ~10²–10³‑fold lower reactivity toward Pd(0) oxidative addition [1]. The compound serves as a masked coupling partner, enabling chemoselective synthesis of complex biaryl or heterobiaryl architectures.

Regulatory‑Sensitive Projects Demanding Documented Batch‑Level Quality Control

Academic or industrial groups operating under Good Laboratory Practice (GLP) or needing to file patents with reproducible data should procure the chloro derivative from vendors that supply batch‑specific NMR, HPLC, and GC reports . This documentation minimises the risk of lot‑to‑lot variability and accelerates internal release testing.

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